Technical Monograph: N-Acetyl-L-Tyrosine Methyl Ester Hydrate (ATME-H)
Technical Monograph: N-Acetyl-L-Tyrosine Methyl Ester Hydrate (ATME-H)
Executive Summary
N-Acetyl-L-tyrosine methyl ester (ATME) is a synthetic derivative of the non-essential amino acid L-tyrosine. Structurally characterized by N-terminal acetylation and C-terminal methylation, this compound serves as a critical model substrate in enzyme kinetics, specifically for serine proteases like
This guide details the structural anatomy, synthetic pathways, and functional applications of ATME hydrate, designed for researchers requiring high-purity substrates for enzymology or organic synthesis.
Part 1: Structural Anatomy & Physicochemical Properties
Chemical Identity
The molecule consists of an L-tyrosine core modified at both termini to block zwitterion formation, rendering it uncharged at neutral pH. The "hydrate" designation refers to the inclusion of water molecules within the crystal lattice, typically in a 1:1 stoichiometric ratio (monohydrate), which stabilizes the solid form via hydrogen bonding networks.
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate |
| Common Name | N-Acetyl-L-tyrosine methyl ester (ATME) |
| CAS Number | 71665-34-4 (Monohydrate) / 720747 (Anhydrous) |
| Molecular Formula | |
| Molecular Weight | 255.27 g/mol (Hydrate) / 237.25 g/mol (Anhydrous) |
| Stereochemistry | L-configuration (S-isomer) at the |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in cold water |
Structural Features
-
Acetamide Group (
): Protects the amine, mimicking the peptide bond backbone found in proteins. -
Methyl Ester (
): Protects the carboxylic acid, increasing lipophilicity and providing the specific scissile bond for esterase activity. -
Phenolic Hydroxyl: Remains free, allowing for characteristic UV absorption at 275–280 nm and participation in hydrogen bonding.
Part 2: Synthetic Routes & Purification[1]
Synthesis Strategy
The synthesis of ATME requires sequential protection to prevent racemization of the chiral center. The preferred route is Esterification followed by Acetylation . Reversing this order (Acetylation first) can lead to oxazolone formation, which promotes racemization.
Workflow Diagram
Figure 1: Two-step synthetic pathway for N-Acetyl-L-tyrosine methyl ester minimizing racemization.
Step-by-Step Protocol
Step 1: Methyl Esterification (Fischer Esterification)
-
Suspend L-Tyrosine (10 g) in anhydrous Methanol (100 mL) at 0°C.
-
Dropwise add Thionyl Chloride (
, 1.2 eq) to generate anhydrous HCl in situ. Caution: Exothermic. -
Reflux for 4-6 hours until the solid dissolves and TLC indicates consumption of Tyrosine.
-
Concentrate in vacuo to yield L-Tyrosine Methyl Ester hydrochloride.
Step 2: N-Acetylation
-
Dissolve the intermediate from Step 1 in water or mild alkaline buffer (
, pH 8–9). -
Add Acetic Anhydride (
, 1.5 eq) dropwise while maintaining pH ~8 with NaOH. -
Stir at room temperature for 1 hour.
-
Acidify to pH 2–3 with dilute HCl to precipitate the product or extract with Ethyl Acetate.
Step 3: Crystallization (Formation of Hydrate)
-
Dissolve the crude organic extract in a minimum volume of hot methanol.
-
Slowly add water until turbidity appears.
-
Allow to cool slowly to 4°C. The water molecules will integrate into the crystal lattice, forming the stable hydrate.
Part 3: Analytical Characterization[2]
To validate the identity of the synthesized ATME hydrate, Nuclear Magnetic Resonance (NMR) is the gold standard.
Proton NMR ( -NMR) Expectations
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.85 – 1.95 | Singlet (s) | 3H | Acetyl methyl group | |
| 2.80 – 3.00 | Doublet of Doublets (dd) | 2H | Benzylic protons (side chain) | |
| 3.60 – 3.65 | Singlet (s) | 3H | Methyl ester group | |
| 4.40 – 4.50 | Multiplet (m) | 1H | Chiral center proton | |
| 6.65 – 6.70 | Doublet (d) | 2H | Ar-H (Ortho to OH) | Aromatic ring |
| 6.95 – 7.05 | Doublet (d) | 2H | Ar-H (Meta to OH) | Aromatic ring |
| 8.15 | Doublet (d) | 1H | Amide proton (solvent dependent) | |
| 9.20 | Broad Singlet | 1H | Phenolic hydroxyl (often exchanged) |
Interpretation: The presence of two distinct methyl singlets (one acetyl, one ester) confirms the dual protection. The integrity of the
Part 4: Functional Application (Enzymology)[4]
The primary utility of ATME is as a specific substrate for
Mechanism of Action
Chymotrypsin operates via a catalytic triad (Ser195, His57, Asp102). The reaction with ATME proceeds in two phases:
-
Acylation: The enzyme attacks the ester bond, releasing methanol and forming an acyl-enzyme intermediate.
-
Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-tyrosine and regenerating the free enzyme.
Catalytic Cycle Diagram
Figure 2: Kinetic mechanism of Chymotrypsin-mediated hydrolysis of ATME.
Assay Protocol
While the ethyl ester (ATEE) is more common, the methyl ester (ATME) can be assayed using a similar spectrophotometric principle.
-
Principle: Hydrolysis of the ester bond alters the UV absorption spectrum.
-
Wavelength: Monitor at 237 nm (specific for ester bond cleavage) or use a colorimetric indicator if preferred.
-
Conditions: pH 7.8 (Tris-HCl buffer) with
(stabilizer).
Protocol:
-
Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM
. -
Substrate Solution: 1.0 mM ATME dissolved in 50% Methanol/Water.
-
Blank: Mix 1.5 mL Buffer + 1.4 mL Substrate. Zero the spectrophotometer.
-
Reaction: Add 0.1 mL Enzyme solution (10–50
). -
Measurement: Record
for 3–5 minutes. -
Calculation:
(Note: for ATME must be determined experimentally or substituted with the standard value for tyrosine esters if comparative).
Part 5: Stability & Storage
-
Hygroscopicity: As a hydrate, the molecule is relatively stable but can lose water of crystallization if stored in a desiccator with strong drying agents (
), potentially altering the molecular weight used for calculations. -
Hydrolysis Risk: The methyl ester is susceptible to spontaneous hydrolysis in basic conditions or prolonged exposure to moisture.
-
Storage: Store at -20°C in a tightly sealed container. Protect from light to prevent oxidation of the phenolic ring.
References
-
PubChem. (n.d.). Methyl N-acetyl-L-tyrosine.[3] National Library of Medicine.[3] Retrieved March 3, 2026, from [Link]
-
Janik, A., Chyra, A., & Stadnicka, K. (2010). N-Acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K. Acta Crystallographica Section C. Retrieved March 3, 2026, from [Link]
